S-Ethylisothiourea hydrobromide

Description

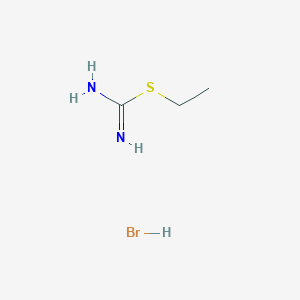

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXKWPYNMZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-20-1 (Parent) | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-37-0 | |

| Record name | Carbamimidothioic acid, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etiron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl carbamimidothioate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLISOTHIURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9389OA11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Ethylisothiourea Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of S-Ethylisothiourea hydrobromide (SEITU), a potent modulator of the nitric oxide signaling pathway. This document details its primary molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling and the experimental workflows used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

S-Ethylisothiourea is a member of the S-substituted isothiourea class of compounds that functions as a powerful inhibitor of nitric oxide synthase (NOS).[1][2] The principal mechanism of action is the competitive inhibition of all three major isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[3][4]

SEITU accomplishes this inhibition by acting as a structural mimic of the endogenous NOS substrate, L-arginine. This structural similarity allows it to bind to the active site of the NOS enzyme, thereby blocking the binding of L-arginine and preventing the synthesis of nitric oxide (NO) and L-citrulline.[1][5] This inhibition is reversible and dose-dependent.[1][6] The ethyl substitution on the sulfur atom is thought to fit into a small hydrophobic pocket within the enzyme's active site, contributing to its potent inhibitory activity.[3]

The inhibition of NOS by SEITU has significant downstream consequences. The reduction in NO production leads to decreased activation of soluble guanylate cyclase (sGC), the primary intracellular receptor for NO.[7][8] This, in turn, results in lower intracellular concentrations of cyclic guanosine monophosphate (cGMP), a key second messenger.[7][9] The diminished cGMP levels lead to reduced activation of cGMP-dependent protein kinase G (PKG), which has a multitude of downstream targets that regulate a wide array of physiological processes.[7] For instance, in vascular smooth muscle, decreased PKG activity leads to reduced phosphorylation of proteins that regulate intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.[10] This cascade of events explains the observed pressor (blood pressure increasing) effects of SEITU in vivo.[1][2]

Signaling Pathway Diagram

Quantitative Data on NOS Inhibition

The inhibitory potency of S-Ethylisothiourea has been quantified against the various NOS isoforms. The following tables summarize the reported inhibition constants (Ki) and half-maximal effective concentrations (EC50).

| Human NOS Isoform | Ki (nM) | Reference(s) |

| Inducible (iNOS) | 17 - 19 | [3][4] |

| Endothelial (eNOS) | 36 - 39 | [3][4] |

| Neuronal (nNOS) | 29 | [3][4] |

| Cell-Based Assay | Target | EC50 | Reference(s) |

| J774.2 Macrophages | iNOS activity | 8-24 times lower than NG-methyl-L-arginine | [1] |

| Bovine Aortic Endothelial Cells | eNOS activity | 4-6 times more potent than NG-methyl-L-arginine | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of S-Ethylisothiourea.

Determination of NOS Inhibition by Arginine-to-Citrulline Conversion Assay

This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS isoform (nNOS, eNOS, or iNOS)

-

L-[³H]arginine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and 100 µM tetrahydrobiopterin)

-

NADPH

-

This compound (SEITU) stock solution

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-[³H]arginine, and NADPH.

-

Add varying concentrations of SEITU to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).

-

Collect the eluate containing L-[³H]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each SEITU concentration and determine the IC50 value.

Determination of the Inhibition Constant (Ki):

For a competitive inhibitor like SEITU, the inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate (L-arginine) is known under the specific assay conditions.

Equation: Ki = IC50 / (1 + ([S] / Km))

Where:

-

Ki : Inhibition constant

-

IC50 : Half-maximal inhibitory concentration

-

[S] : Concentration of the substrate (L-arginine) used in the assay

-

Km : Michaelis-Menten constant for L-arginine

Measurement of Nitrite Production in Cell Culture (Griess Assay)

This assay indirectly measures NO production by quantifying nitrite, a stable oxidation product of NO, in cell culture supernatants.

Cell Culture:

-

For iNOS activity: Culture J774.2 macrophage cells to approximately 80% confluence. Stimulate iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours) in the presence or absence of varying concentrations of SEITU.

-

For eNOS activity: Culture bovine aortic endothelial cells (BAECs) to confluence. Treat the cells with a calcium ionophore (e.g., A23187) to stimulate eNOS activity in the presence or absence of varying concentrations of SEITU.

Materials:

-

Cell culture medium (phenol red-free recommended)

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

After the treatment period, collect the cell culture supernatants.

-

Prepare a standard curve of sodium nitrite in the same culture medium.

-

Add the Griess reagents to the standards and samples in the 96-well plate according to the kit manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Calculate the percentage of inhibition of nitrite production for each SEITU concentration.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol describes the measurement of the effect of SEITU on mean arterial pressure (MAP) in anesthetized rats.

Animals:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

Anesthesia:

-

Induce and maintain anesthesia using an appropriate regimen (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or inhalation of isoflurane). The choice of anesthetic should be carefully considered to minimize its impact on cardiovascular parameters.

Surgical Preparation:

-

Cannulate the carotid artery for continuous blood pressure monitoring using a pressure transducer.

-

Cannulate the jugular vein for intravenous administration of SEITU.

-

Allow the animal to stabilize after surgery before commencing the experiment.

Procedure:

-

Record baseline hemodynamic parameters, including MAP and heart rate, for a stabilization period (e.g., 20-30 minutes).

-

Administer SEITU intravenously as a bolus injection or a cumulative dose-response.

-

Continuously record MAP and heart rate throughout the experiment.

-

Analyze the data to determine the dose-dependent effect of SEITU on blood pressure.

Conclusion

This compound is a potent, competitive inhibitor of all three major nitric oxide synthase isoforms. Its mechanism of action is well-characterized and involves the disruption of the L-arginine-NO-cGMP signaling pathway. This technical guide has provided an in-depth overview of this mechanism, supported by quantitative data and detailed experimental protocols. The information and visualizations presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate the nitric oxide signaling cascade for therapeutic benefit.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and experimental applications of a potent nitric oxide synthase inhibitor.

For Immediate Release

S-Ethylisothiourea hydrobromide, a potent and competitive inhibitor of nitric oxide synthase (NOS) isozymes, serves as a critical tool for researchers in pharmacology, neuroscience, and immunology. This document provides a comprehensive technical guide on its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.

Chemical and Physical Properties

This compound is the hydrobromide salt of S-Ethylisothiourea. It is a white to off-white crystalline solid.[1]

| Property | Value | Reference |

| CAS Number | 1071-37-0 | [2][3][4][5] |

| Molecular Formula | C₃H₈N₂S·HBr | [2][3] |

| Molecular Weight | 185.09 g/mol | [2][5] |

| Synonyms | SEITU, Ethiron, 2-Ethyl-2-thiopseudourea hydrobromide | [3][6] |

| Solubility | Soluble in DMSO, Methanol, and PBS (pH 7.2) | [1][3] |

| Melting Point | 79-81°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of thiourea with ethyl bromide. This nucleophilic substitution reaction provides a straightforward and efficient method for producing the desired S-ethylisothiouronium salt.

Experimental Protocol: Synthesis

This protocol is adapted from a general method for preparing S-alkylthiourea hydrobromides.[4][7]

Materials:

-

Thiourea

-

Ethyl bromide

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter flask

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1 equivalent) in absolute ethanol.

-

Addition of Alkylating Agent: To the stirred solution of thiourea, add ethyl bromide (1 to 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2 to 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: Triturate the resulting crude product with diethyl ether to induce crystallization and remove non-polar impurities. Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether. For further purification, recrystallization from an ethanol/diethyl ether solvent system can be performed.

-

Drying: Dry the purified this compound under a vacuum to yield a white crystalline solid.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound exerts its biological effects by acting as a potent, competitive inhibitor of all three major isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[8] It structurally mimics the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme and thereby block the synthesis of nitric oxide (NO) and L-citrulline.[2][9]

Inhibitory Activity Data

The inhibitory potency of S-Ethylisothiourea and related isothiourea analogs has been quantified against various NOS isoforms. The following table summarizes reported inhibition constants (Kᵢ) and half-maximal effective concentrations (EC₅₀).

| Compound | Target Isoform | Potency (Kᵢ, nM) | Potency (EC₅₀, µM) | Selectivity Profile | Source |

| S-Ethylisothiourea (ETU) | Human iNOS | 19 | - | Potent inhibitor of all isoforms | Garvey et al., 1994 |

| Human nNOS | 29 | - | Garvey et al., 1994 | ||

| Human eNOS | 39 | - | Garvey et al., 1994 | ||

| S-Isopropylisothiourea | Mouse iNOS | 5.2 | - | Potent inhibitor of eNOS and iNOS with little selectivity.[6] | Nakane et al., 1995 |

| Mouse spinal cord NOS | - | 0.66 | Nakane et al., 1995 | ||

| Cerebellar NOS | - | 0.75 | Nakane et al., 1995 | ||

| Bovine aortic/porcine endothelial cell NOS | - | 0.29 | Nakane et al., 1995 | ||

| S-Methylisothiourea (SMT) | iNOS (macrophage) | - | Potent inhibitor | Relatively selective for iNOS.[2] | Southan et al., 1995 |

| S-(2-aminoethyl)isothiourea (AETU) | iNOS (macrophage) | - | Potent inhibitor | Relatively selective for iNOS.[2] | Southan et al., 1995 |

Note: Data is compiled from different studies using varied experimental methodologies (e.g., Kᵢ from purified human recombinant enzymes vs. EC₅₀ from cell lysates) and should be interpreted with caution for direct comparison.[2]

Impact on Signaling Pathways

By inhibiting NOS, this compound disrupts the nitric oxide signaling cascade. Under normal physiological conditions, NO produced by nNOS and eNOS activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation (vasodilation).[12] The inhibition of NOS by this compound leads to a reduction in cGMP levels, thereby attenuating these downstream effects.

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of isothiourea compounds on purified NOS isoforms, based on the methodology described by Garvey et al. (1994).

Protocol: Determination of NOS Inhibition using the Citrulline Conversion Assay

Objective: To quantify the inhibitory potency (Kᵢ) of this compound against purified human nNOS, iNOS, and eNOS.

Materials:

-

Purified human nNOS, iNOS, and eNOS enzymes

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

-

L-[¹⁴C]arginine

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Flavin adenine dinucleotide (FAD)

-

Calmodulin and CaCl₂ (for nNOS and eNOS assays)

-

This compound stock solution

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing HEPES buffer, DTT, NADPH, BH₄, and FAD. For nNOS and eNOS assays, also include calmodulin and CaCl₂.

-

Enzyme and Inhibitor Incubation: Add a known concentration of the purified NOS enzyme to the reaction mixtures. Then, add varying concentrations of this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[¹⁴C]arginine to the mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction velocity is linear with time.

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radioactive L-arginine.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The unreacted L-[¹⁴C]arginine will bind to the resin, while the product, L-[¹⁴C]citrulline, will flow through.[2]

-

Quantification: Collect the eluate containing L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.[2]

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation for competitive inhibition, assuming a known Kₘ for L-arginine.[2][9]

References

- 1. This compound CAS#: 1071-37-0 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1071-37-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 12. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

Unidentified Compound: SEIT Hydrobromide

A comprehensive search of chemical databases and scientific literature has yielded no conclusive identification of a compound designated "SEIT hydrobromide." This suggests that "SEIT" may be a non-standard abbreviation, an internal project code, or a typographical error. Without a definitive chemical structure or a recognized IUPAC name, a detailed technical guide on its chemical properties, as requested, cannot be accurately generated.

For an in-depth analysis of a chemical entity, a precise identifier is paramount. Researchers, scientists, and drug development professionals rely on standardized nomenclature to ensure the accuracy and reproducibility of scientific data. Standard identifiers include:

-

IUPAC (International Union of Pure and Applied Chemistry) Name: A systematic name that describes the chemical structure of a compound.

-

CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

The hydrobromide suffix indicates that the compound is an acid salt formed from the reaction of an organic base with hydrobromic acid (HBr). This salt form is common in pharmaceuticals to improve solubility and stability. However, the core molecule, "SEIT," remains elusive.

To proceed with this request, a more specific identifier for the molecule of interest is required. With the correct chemical name or CAS number, a thorough guide encompassing its physicochemical properties, relevant experimental protocols, and associated biological pathways can be compiled.

S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers

An In-depth Examination of a Potent Nitric Oxide Synthase Inhibitor

This technical guide provides a comprehensive overview of S-Ethylisothiourea hydrobromide (SEIT), a potent inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the chemical properties, mechanism of action, quantitative efficacy, and experimental protocols related to SEIT.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 1071-37-0 , is a well-characterized isothiourea derivative.[1][3][4][5][6] It is also known by several synonyms, including Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide, and SEIT (HBr).[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1071-37-0 | [1][3][4][5][6] |

| Molecular Formula | C₃H₈N₂S • HBr | [1][3][4] |

| Molecular Weight | 185.09 g/mol | [3][6] |

| Melting Point | 79-81°C | [6] |

| Boiling Point | 159.6°C at 760 mmHg | [6] |

| Flash Point | 50.3°C | [6] |

| Purity | ≥97% | [3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| Appearance | Crystalline solid | [4] |

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a potent, L-arginine competitive inhibitor of nitric oxide synthase (NOS) enzymes.[3][7] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

SEIT's mechanism of action involves its structural similarity to L-arginine, the natural substrate for NOS. This allows it to bind to the active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[7][8] The inhibition is dose-dependently preventable by an excess of L-arginine, confirming the competitive nature of the inhibition.[7][9]

Quantitative Efficacy and Isoform Selectivity

This compound is a potent inhibitor of NOS in vitro, though its in vivo efficacy can be limited by poor cellular penetration.[1][5] It exhibits inhibitory activity against all three NOS isoforms.

| Parameter | nNOS | eNOS | iNOS | Reference |

| Kᵢ (nM) | 29 | 39 | 19 | [1][5] |

While SEIT inhibits all three isoforms, some related isothiourea compounds, such as S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AETU), show a degree of selectivity for iNOS.[7] In contrast, SEIT and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with little selectivity between these two isoforms.[7]

Experimental Protocols

The following provides a generalized methodology for determining the inhibitory activity of this compound on NOS enzymes using a citrulline conversion assay.

Objective

To determine the inhibitory constant (Kᵢ) of this compound against purified NOS isoforms.

Materials

-

Purified nNOS, eNOS, or iNOS enzyme

-

This compound

-

L-[¹⁴C]arginine

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin and CaCl₂ (for nNOS and eNOS assays)

-

Reaction buffer (e.g., HEPES buffer)

-

Stop buffer (e.g., containing EDTA and excess non-radioactive L-arginine)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure

-

Preparation of Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the reaction buffer, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.

-

Enzyme and Inhibitor Incubation: Add a known concentration of the purified NOS enzyme to the reaction mixtures. Subsequently, add varying concentrations of this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[¹⁴C]arginine to each mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop buffer.

-

Separation of L-[¹⁴C]citrulline: Apply the reaction mixtures to columns containing Dowex AG 50W-X8 resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will be eluted.

-

Quantification: The amount of L-[¹⁴C]citrulline in the eluate is quantified using liquid scintillation counting.

Data Analysis

The initial reaction velocities at different inhibitor concentrations are determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition, provided the Michaelis constant (Kₘ) for L-arginine is known.

In Vivo Considerations

While this compound is a potent in vitro inhibitor, its application in vivo may be limited due to factors such as poor cellular penetration.[5] Studies with related isothiourea compounds, like S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AET), have been conducted in rodent models of sepsis.[10] These studies provide insights into the potential in vivo effects of this class of compounds, which primarily revolve around mitigating the overproduction of nitric oxide by iNOS in inflammatory conditions.[10] For instance, some isothioureas have been shown to elicit pressor responses in vivo, consistent with the inhibition of eNOS-mediated vasodilation.[7][9]

Conclusion

This compound is a valuable research tool for studying the roles of nitric oxide in various physiological and pathological processes. Its characterization as a potent, competitive inhibitor of NOS enzymes, along with a well-defined CAS number and chemical properties, makes it a reliable compound for in vitro studies. Further research may focus on developing derivatives with improved cellular penetration and isoform selectivity to enhance their therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. S-ethyl Isothiourea (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 5. S-ethyl Isothiourea (hydrobromide) - Applications - CAT N°: 81275 [bertin-bioreagent.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to S-Ethylisothiourea Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: S-Ethylisothiourea hydrobromide (SEIT), a prominent member of the S-alkylisothiourea class of compounds, is a potent inhibitor of nitric oxide synthases (NOS). Its structure, mimicking the guanidino group of the natural NOS substrate L-arginine, allows it to act as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] This technical guide provides a comprehensive overview of the structure, properties, biological activity, and synthesis of SEIT, presenting quantitative data in structured tables and detailed experimental protocols for its preparation and analysis.

Chemical Structure and Physicochemical Properties

This compound is the hydrobromide salt of the parent compound S-Ethylisothiourea. The positive charge on the isothiouronium group is delocalized across the nitrogen and sulfur atoms.

Caption: 2D structure of the S-Ethylisothiouronium cation.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl carbamimidothioate;hydrobromide | [3] |

| Synonyms | SEIT (HBr), Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide | [4] |

| CAS Number | 1071-37-0 | [4][5] |

| Molecular Formula | C₃H₈N₂S · HBr | [4][5] |

| Molecular Weight | 185.09 g/mol | [5][6] |

| Appearance | White to almost white crystalline solid/powder | [6][7][8] |

| Melting Point | 79-81 °C | [6][8] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |

| SMILES | CCSC(=N)N.Br | [6][9] |

| InChI Key | SWXXKWPYNMZFTE-UHFFFAOYSA-N | [4][9] |

Spectroscopic and Analytical Data

Structural confirmation and purity assessment of synthesized this compound are performed using standard analytical techniques. While detailed spectral data requires access to specific batches, the expected characteristics are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Description | Reference(s) |

| ¹H NMR | Expected signals include a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂-) protons coupled to the methyl group, and a broad singlet for the amino (-NH₂) protons. | [9][10] |

| ¹³C NMR | Expected signals for the ethyl group carbons and the central amidino carbon. | [9] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-N stretching, and C-S stretching are expected. | [9] |

| Mass Spectrometry (MS) | The parent compound (free base) has an exact mass of approximately 104.04 Da. Mass spectra would show a primary ion corresponding to the S-Ethylisothiouronium cation [C₃H₉N₂S]⁺. | [3] |

| Purity (Titration) | Purity is often determined by argentometric titration, with typical values being ≥97-98%. | [5] |

Biological Activity and Mechanism of Action

S-Ethylisothiourea is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] The isothiouronium group mimics the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site and block the synthesis of nitric oxide (NO) and L-citrulline.[10] This inhibition is reversible and can be overcome by increasing the concentration of L-arginine.[1][11] The ethyl substitution on the sulfur atom is thought to fit into a small hydrophobic pocket in the active site, contributing to its high potency.[2]

Caption: Competitive inhibition of the Nitric Oxide Synthase (NOS) pathway.

Table 3: Inhibitory Constants (Ki) for Human NOS Isoforms

| NOS Isoform | Ki Value (nM) | Reference(s) |

| iNOS | 17 - 19 | [2][4][12] |

| eNOS | 36 - 39 | [2][4][12] |

| nNOS | 29 | [2][4][12] |

Note: Ki values can vary slightly depending on the assay conditions.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved via the S-alkylation of thiourea with ethyl bromide.[10] This nucleophilic substitution reaction is a standard and efficient method for preparing S-alkylisothiouronium salts.[13]

Materials:

-

Thiourea (1.0 equivalent)

-

Ethyl bromide (1.1 - 1.2 equivalents)

-

Absolute Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Rotary evaporator

-

Crystallization dish or beaker

-

Desiccator

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve powdered thiourea in absolute ethanol. Equip the flask with a reflux condenser.

-

Addition of Alkylating Agent: Add ethyl bromide to the stirred thiourea solution.

-

Reaction Conditions: Gently warm the mixture on a water bath (55-65 °C) or heat to reflux for 2-4 hours.[10][13] The reaction progress can be monitored by the dissolution of the solid thiourea.[13]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and any excess ethyl bromide under reduced pressure using a rotary evaporator. The bath temperature can be slowly raised to boiling to ensure complete removal.[13]

-

Crystallization and Purification: The resulting crude product, often an oil, is transferred to a beaker and allowed to crystallize. Trituration with a non-polar solvent like diethyl ether can be used to induce crystallization and wash away impurities.[10]

-

Drying: The resulting solid is pulverized and dried thoroughly in a desiccator to yield the final white crystalline product.[13] Yields for this general method are typically high, often exceeding 90%.[13]

Caption: A schematic workflow for the synthesis of this compound.

In Vitro NOS Inhibition Assay (L-Citrulline Conversion Assay)

This assay quantifies the inhibitory effect of SEIT by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Objective: To determine the IC₅₀ or Kᵢ value of SEIT for a specific NOS isoform.

Materials:

-

Purified NOS isoform (iNOS, eNOS, or nNOS)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

[³H]L-arginine

-

NADPH

-

Required cofactors (e.g., CaCl₂, Calmodulin for eNOS/nNOS)

-

This compound stock solution

-

Stop Buffer (e.g., HEPES, pH 5.5, with EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Liquid scintillation counter

Protocol:

-

Reaction Setup: Prepare a reaction mixture in microcentrifuge tubes containing Reaction Buffer, NADPH, cofactors (if needed), and [³H]L-arginine.

-

Inhibitor Addition: Add varying concentrations of SEIT to the tubes. Include a vehicle control (no inhibitor).

-

Initiate Reaction: Add the purified NOS enzyme to start the reaction.

-

Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer.

-

Separation: Apply the reaction mixture to columns containing equilibrated Dowex resin. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter to quantify the amount of [³H]L-citrulline produced.

-

Data Analysis: Calculate the percentage of inhibition at each SEIT concentration relative to the control. Plot the data to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, assuming competitive inhibition.[2]

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of nitric oxide synthases. Its straightforward synthesis and established biological activity make it a valuable pharmacological tool for researchers investigating the roles of nitric oxide in various physiological and pathological processes. The comprehensive data and protocols provided in this guide serve as a critical resource for its effective application in a research and drug development setting.

References

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 1071-37-0 [amp.chemicalbook.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound(1071-37-0) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-ethyl Isothiourea (hydrobromide) - Applications - CAT N°: 81275 [bertin-bioreagent.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

S-Ethylisothiourea Hydrobromide: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Ethylisothiourea hydrobromide (SEIT) is a potent, small-molecule inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the synthesis of the critical signaling molecule nitric oxide (NO). By competitively binding to the L-arginine site on NOS isoforms, SEIT effectively blocks the production of NO, making it an invaluable tool for investigating the physiological and pathophysiological roles of nitric oxide signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental application of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] Its chemical structure mimics that of the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme.[1][2] This binding event precludes the binding of L-arginine, thereby halting the enzymatic conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide. The inhibition by SEIT is potent and not time-dependent.[3]

The inhibitory potency of this compound against the different NOS isoforms has been quantified through the determination of its inhibition constants (Kᵢ values). These values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Data Presentation: Inhibitory Activity of this compound against NOS Isoforms

| Inhibitor | nNOS (human) Kᵢ (nM) | eNOS (human) Kᵢ (nM) | iNOS (human) Kᵢ (nM) | iNOS (murine) Kᵢ (nM) | Reference |

| S-Ethylisothiourea | 29 | 39 | 19 | 5.2 | [3][4][5] |

The Nitric Oxide Signaling Pathway and the Point of Inhibition

Nitric oxide is a key signaling molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The canonical nitric oxide signaling pathway begins with the synthesis of NO by NOS. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a cellular response. This compound acts at the very beginning of this cascade by inhibiting NOS, thereby preventing all downstream signaling events.

Experimental Protocols

The following is a detailed protocol for determining the inhibitory activity of this compound on purified NOS isoforms using the citrulline conversion assay. This assay quantifies the enzymatic conversion of radiolabeled L-arginine to L-citrulline.

Determination of NOS Inhibition using the Citrulline Conversion Assay

Objective: To quantify the inhibitory potency (Kᵢ) of this compound against purified human nNOS, iNOS, and eNOS.

Materials:

-

Purified recombinant human nNOS, iNOS, or eNOS

-

This compound

-

L-[¹⁴C]arginine

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Flavin adenine dinucleotide (FAD)

-

Calmodulin (for nNOS and eNOS assays)

-

CaCl₂ (for nNOS and eNOS assays)

-

Stop buffer (e.g., containing EDTA and excess non-radioactive L-arginine)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation counter and vials

Procedure:

-

Reaction Mixture Preparation:

-

Prepare reaction mixtures containing HEPES buffer, DTT, NADPH, BH₄, and FAD.

-

For nNOS and eNOS assays, also include calmodulin and CaCl₂.

-

-

Enzyme and Inhibitor Incubation:

-

Add a known concentration of the purified NOS enzyme to the reaction mixtures.

-

Add varying concentrations of this compound to the experimental tubes. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-[¹⁴C]arginine to the mixture.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction velocity remains linear with time.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radioactive L-arginine.

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The unreacted positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral product, L-[¹⁴C]citrulline, will flow through.[1]

-

-

Quantification:

-

Collect the eluate containing L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different inhibitor concentrations.

-

The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation for competitive inhibition, assuming a known Michaelis constant (Kₘ) for L-arginine.

-

Applications in Research and Drug Development

This compound's potent and well-characterized inhibitory action on NOS makes it a valuable pharmacological tool for:

-

Investigating the role of NO in various physiological and pathological processes: By selectively inhibiting NO production, researchers can elucidate the downstream effects and the overall contribution of the nitric oxide pathway in different biological systems.

-

Validating NOS as a therapeutic target: The use of SEIT in preclinical models can help to assess the potential therapeutic benefits and liabilities of NOS inhibition for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and certain cancers.

-

Serving as a reference compound: In the development of novel NOS inhibitors, SEIT can be used as a benchmark for comparing the potency and selectivity of new chemical entities.

It is important to note that while S-Ethylisothiourea is a potent inhibitor in vitro, it has been reported to have limited efficacy in vivo due to poor cell penetration.[4][5]

Conclusion

This compound is a cornerstone research tool for the study of nitric oxide signaling. Its well-defined mechanism of action as a competitive inhibitor of NOS, coupled with its high potency, provides researchers with a reliable means to modulate the production of nitric oxide. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in a laboratory setting, ultimately facilitating a deeper understanding of the multifaceted roles of nitric oxide in health and disease.

References

An In-depth Technical Guide to the Discovery and Synthesis of S-Ethylisothiourea Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Ethylisothiourea hydrobromide, a potent inhibitor of nitric oxide synthase (NOS). The document details its historical discovery, established synthesis protocols, mechanism of action, and key quantitative data, offering valuable insights for professionals in drug development and scientific research.

Discovery and Historical Context

The journey of this compound is rooted in the foundational explorations of isothiourea chemistry. While a definitive singular "discovery" of this specific salt is not prominently documented, its existence is a direct result of the pioneering work on S-alkylated thioureas by chemists in the late 19th and early 20th centuries. Key contributions that paved the way for the synthesis and understanding of this class of compounds include the work of Auguste Claus and later, Wheeler and Merriam. Their investigations into the reactions of thiourea with alkyl halides established the fundamental synthetic routes to S-alkylisothiourea salts.

Initially, these compounds were of interest for their chemical properties and as synthetic intermediates. It was much later that the significant biological activity of S-Ethylisothiourea and its analogs as potent inhibitors of nitric oxide synthase was uncovered, marking a pivotal moment in their scientific importance and steering their application towards biochemical and pharmacological research.

Synthesis of this compound

The synthesis of this compound is a well-established and efficient process. The most common and reliable method involves the direct S-alkylation of thiourea with an ethyl halide.

Physicochemical Properties

| Property | Value |

| CAS Number | 1071-37-0 |

| Molecular Formula | C₃H₈N₂S·HBr |

| Molecular Weight | 185.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 79-81 °C |

| Solubility | Soluble in water and ethanol |

Experimental Protocol: Synthesis from Thiourea and Ethyl Bromide

This protocol is adapted from established methods and provides a reliable procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Thiourea

-

Ethyl bromide

-

Ethanol (absolute)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in absolute ethanol.

-

Addition of Ethyl Bromide: To the stirred solution, add a molar equivalent of ethyl bromide.

-

Reaction: Gently heat the mixture to reflux. The reaction is typically complete within a few hours, often indicated by the dissolution of the thiourea.

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Crystallization: The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a crystalline solid.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Expected Yield: This reaction typically proceeds with high efficiency, with yields often exceeding 90%.

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound is a potent, broad-spectrum inhibitor of the nitric oxide synthase (NOS) enzyme family. It exerts its inhibitory effect through competitive binding to the L-arginine binding site on the enzyme.

The Nitric Oxide Signaling Pathway

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from the amino acid L-arginine by three main isoforms of NOS:

-

nNOS (neuronal NOS or NOS1): Primarily found in neuronal tissue.

-

iNOS (inducible NOS or NOS2): Expressed in various cells in response to inflammatory stimuli.

-

eNOS (endothelial NOS or NOS3): Located in the endothelium of blood vessels.

The overproduction of NO by any of these isoforms can contribute to pathological conditions, making NOS inhibitors like this compound valuable tools for research and potential therapeutic development.

Competitive Inhibition by S-Ethylisothiourea

S-Ethylisothiourea mimics the structure of L-arginine, allowing it to bind to the active site of the NOS enzyme. By occupying this site, it prevents the binding of the natural substrate, L-arginine, thereby inhibiting the synthesis of nitric oxide.

Figure 1: Mechanism of competitive inhibition of NOS by S-Ethylisothiourea.

Quantitative Inhibitory Activity

The potency of this compound as a NOS inhibitor is quantified by its inhibition constant (Kᵢ). Lower Kᵢ values indicate greater potency.

| NOS Isoform | Kᵢ (nM) |

| nNOS (human) | 29 |

| iNOS (human) | 19 |

| eNOS (human) | 39 |

Data compiled from various sources.

As the data indicates, this compound is a potent inhibitor of all three human NOS isoforms, with a slight preference for iNOS.

Comparative Analysis with Other NOS Inhibitors

When compared to other isothiourea-based inhibitors, the length of the S-alkyl chain influences potency and selectivity. S-Ethylisothiourea is generally more potent than S-methylisothiourea. Compared to widely used non-isothiourea inhibitors like L-NAME (Nω-nitro-L-arginine methyl ester), this compound exhibits comparable or, in some cases, greater potency, particularly against iNOS.

Experimental Workflow for Assessing NOS Inhibition

A common method for determining the inhibitory activity of compounds like this compound is the citrulline exclusion assay. This assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme.

Figure 2: Experimental workflow for determining NOS inhibition.

Conclusion

This compound is a historically significant and synthetically accessible compound that has become an invaluable tool in the study of nitric oxide signaling. Its potent, broad-spectrum inhibition of NOS isoforms allows researchers to probe the physiological and pathological roles of nitric oxide in a wide range of biological systems. This guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, empowering researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

S-Ethylisothiourea Hydrobromide: A Technical Guide to its Selectivity for Inducible Nitric Oxide Synthase (iNOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Ethylisothiourea hydrobromide (SEITU), a potent inhibitor of nitric oxide synthases (NOS), with a particular focus on its selectivity for the inducible isoform (iNOS). This document consolidates key quantitative data, details established experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways to support further research and development.

Core Concepts: S-Ethylisothiourea (SEITU) as a Nitric Oxide Synthase Inhibitor

S-Ethylisothiourea (SEITU) belongs to the class of S-substituted isothioureas, which are recognized as potent, competitive inhibitors of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1] The mechanism of inhibition involves SEITU competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2][3] This competitive inhibition effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. While SEITU demonstrates potent inhibition across all NOS isoforms, its relative selectivity towards iNOS has been a subject of investigation, with some studies suggesting a modest preference for this isoform.[4]

Quantitative Inhibitory Activity

The inhibitory potency of SEITU is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The lower the Kᵢ value, the more potent the inhibitor.

| Inhibitor | Target Isoform | Kᵢ (nM) | Species | Source |

| S-Ethylisothiourea (SEITU) | iNOS (inducible) | 19 | Human | [2][5] |

| eNOS (endothelial) | 39 | Human | [2][5] | |

| nNOS (neuronal) | 29 | Human | [2][5] | |

| iNOS (inducible) | 17 | Human | [4] | |

| eNOS (endothelial) | 36 | Human | [4] | |

| nNOS (neuronal) | 29 | Human | [4] |

Note: The presented Kᵢ values are derived from in vitro studies using purified human NOS isoforms. While there are slight variations in the reported values between studies, they consistently demonstrate potent inhibition in the nanomolar range for all three isoforms. Some reports describe S-ethylisothiourea as having little selectivity between iNOS and eNOS.[2][3]

Signaling Pathways

Inducible NOS (iNOS) Activation Pathway

The expression of iNOS is primarily regulated at the transcriptional level and is induced by various pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide - LPS). These stimuli activate intracellular signaling cascades that converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating the transcription and subsequent translation of the iNOS enzyme.

Caption: The iNOS activation pathway and the inhibitory action of SEITU.

Mechanism of SEITU Action

As depicted in the pathway diagram, SEITU exerts its effect by directly inhibiting the enzymatic activity of the active iNOS dimer. It competitively binds to the L-arginine binding site, thereby preventing the synthesis of nitric oxide.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory potency of this compound on NOS isoforms.

Arginine-to-Citrulline Conversion Assay

This is a widely used and robust method for directly measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Objective: To determine the IC₅₀ and subsequently the Kᵢ value of SEITU for each NOS isoform.

Materials:

-

Purified recombinant human nNOS, iNOS, and eNOS enzymes.

-

L-[¹⁴C]arginine or L-[³H]arginine.

-

NADPH.

-

Tetrahydrobiopterin (BH₄).

-

Calmodulin (for nNOS and eNOS).

-

CaCl₂ (for nNOS and eNOS).

-

HEPES buffer (pH 7.4).

-

This compound (SEITU) stock solution.

-

Dowex AG 50WX-8 resin (Na⁺ form).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and the radiolabeled L-arginine. For nNOS and eNOS assays, include calmodulin and CaCl₂.

-

Inhibitor Addition: Aliquot the reaction mixture into tubes and add varying concentrations of SEITU. Include a control group with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified NOS enzyme to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged, unreacted L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will pass through.

-

Quantification: Collect the eluate containing the L-[¹⁴C]citrulline, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each SEITU concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kₘ of L-arginine for the specific NOS isoform is known.

Caption: Experimental workflow for the Arginine-to-Citrulline Conversion Assay.

Griess Assay for Nitrite Determination

This colorimetric assay is an indirect method for measuring NOS activity by quantifying the accumulation of nitrite (NO₂⁻), a stable and oxidized product of nitric oxide.

Objective: To assess the effect of SEITU on NO production in cell-based assays.

Materials:

-

Cell culture (e.g., RAW 264.7 macrophages for iNOS).

-

Inducing agents (e.g., LPS and interferon-γ for iNOS).

-

This compound (SEITU) stock solution.

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Nitrite standard solutions.

-

Microplate reader.

Procedure:

-

Cell Culture and Induction: Plate cells and, if necessary, induce iNOS expression with appropriate stimuli (e.g., treat macrophages with LPS and IFN-γ).

-

Inhibitor Treatment: Treat the cells with varying concentrations of SEITU. Include a control group with no inhibitor.

-

Incubation: Incubate the cells for a sufficient period to allow for NO production and accumulation of nitrite in the culture medium.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant samples and nitrite standards in a microplate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for the development of a magenta-colored azo dye.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the absorbance values of the nitrite standards. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of nitrite production for each SEITU concentration.

Conclusion

This compound is a potent, competitive inhibitor of all three nitric oxide synthase isoforms. While it demonstrates strong inhibition in the nanomolar range against iNOS, eNOS, and nNOS, its selectivity for iNOS is modest. The experimental protocols detailed in this guide provide a robust framework for the characterization of SEITU and other NOS inhibitors. The visualization of the iNOS signaling pathway and the mechanism of SEITU's action offers a clear understanding of its biological context. This information is intended to be a valuable resource for researchers and professionals in the field of drug development aimed at modulating nitric oxide signaling.

References

- 1. S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

S-Ethylisothiourea Hydrobromide: Application Notes and Experimental Protocols for Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethylisothiourea hydrobromide (SEIT) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By mimicking the substrate L-arginine, SEIT binds to the active site of the enzyme, thereby blocking the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological and pathological processes. These processes include vasodilation, neurotransmission, and the immune response. Due to its potent inhibitory activity, SEIT is a valuable tool for researchers studying the roles of NO in various biological systems. However, its utility in vivo has been noted to be limited due to poor cellular penetration.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in research settings.

Data Presentation

The inhibitory potency of this compound against NOS isoforms has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (Ki) of this compound Against Human NOS Isoforms

| Parameter | iNOS (inducible) | eNOS (endothelial) | nNOS (neuronal) | Reference |

| Ki (nM) | 17 | 36 | 29 | [1] |

Table 2: Half-maximal Effective Concentration (EC50) of this compound

| Parameter | Cell/Tissue Type | Value | Reference |

| EC50 (iNOS inhibition) | J774.2 Macrophages | 8-24 times lower than N-methyl-L-arginine (MeArg) | [2][3] |

Table 3: In Vivo Effect of this compound on Mean Arterial Pressure (MAP) in Mice

| Compound | Dose (mg/kg, IP) | Effect on MAP | Reference |

| S-Ethylisothiourea (ETU) | 50 | Increased | [4] |

Signaling Pathway

This compound exerts its effect by inhibiting the production of nitric oxide, a key signaling molecule. The following diagram illustrates the nitric oxide signaling pathway and the point of inhibition by SEIT.

References

- 1. researchgate.net [researchgate.net]

- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: S-Ethylisothiourea Hydrobromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

S-Ethylisothiourea (SEIT) hydrobromide is a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes.[1][2][3] It serves as a critical tool in cell culture experiments to investigate the roles of nitric oxide (NO) in various biological processes, including inflammation, neurotransmission, and cancer pathophysiology.[4][5] These notes provide detailed protocols for the effective use of SEIT in a cell culture setting.

Mechanism of Action

S-Ethylisothiourea is a non-amino acid isothiourea that acts as a competitive inhibitor at the L-arginine binding site of all three major NOS isoforms: inducible (iNOS/NOS2), endothelial (eNOS/NOS3), and neuronal (nNOS/NOS1).[3][6][7] By blocking the binding of the natural substrate L-arginine, SEIT prevents the synthesis of nitric oxide and its co-product, L-citrulline. This inhibition allows researchers to study the downstream consequences of reduced NO production in their specific cellular models.[8] A key consideration for in vitro studies is that SEIT may have poor cellular penetration, which can affect its efficacy in intact cells compared to purified enzyme assays.[1][2]

Quantitative Data Summary: Inhibitory Potency

The inhibitory activity of S-Ethylisothiourea hydrobromide has been quantified against various NOS isoforms. The data presented below is compiled from studies using purified human enzymes and cell-based assays. Note that potency can vary depending on the experimental system.[9]

| Parameter | Target Isoform | Value | System / Cell Type | Reference(s) |

| Kᵢ (Inhibition Constant) | human iNOS | 17 - 19 nM | Purified Enzyme | [1][2][3] |

| human nNOS | 29 nM | Purified Enzyme | [1][2][3] | |

| human eNOS | 36 - 39 nM | Purified Enzyme | [1][2][3] | |

| EC₅₀ (Half Maximal Effective Concentration) | iNOS Activity | 8-24x lower than N-methyl-L-arginine | LPS-activated J774.2 Macrophages | [4][7] |

| eNOS Activity | 4-6x more potent than N-methyl-L-arginine | Bovine Aortic Endothelial Cells | [4][7] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Proper preparation of SEIT solutions is critical for experimental reproducibility. SEIT hydrobromide is soluble in aqueous solutions and organic solvents like DMSO.[2] Using a DMSO stock is recommended for cell culture applications to minimize microbial contamination and enhance stability.

Materials:

-

This compound (MW: 185.09 g/mol )[6]

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Preparation of 100 mM Stock Solution (in DMSO):

-

Aseptically weigh 18.51 mg of this compound.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile, anhydrous DMSO.

-

Vortex at room temperature until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. The solution is stable for at least one year when stored correctly.[10]

-

-

Preparation of Working Solution (e.g., 100 µM in Cell Culture Medium):

-

Thaw an aliquot of the 100 mM DMSO stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C.

-

To prepare a 100 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

Crucial Step: Add the stock solution drop-wise into the medium while gently swirling the tube. This prevents localized high concentrations that could lead to precipitation.[10]

-

Use the freshly prepared working solution immediately to treat cells. The final DMSO concentration in this example is 0.1%, which is typically non-toxic for most cell lines.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]

-

Protocol 2: Inhibition of Nitric Oxide Production in Macrophages

This protocol describes a typical workflow for studying the effect of SEIT on iNOS activity in a macrophage cell line (e.g., RAW 264.7 or J774.2) stimulated to produce NO.

Materials:

-

RAW 264.7 or J774.2 macrophage cells

-

Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

-

This compound working solutions

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM.

-

Adherence: Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

Pre-treatment: Remove the old medium. Add 500 µL of fresh medium containing the desired concentrations of SEIT (e.g., 1 nM to 100 µM) or vehicle control (DMSO). A typical dose-response range is recommended for initial experiments.[11]

-

Incubation: Incubate for 1-2 hours.

-

Stimulation: Add stimulants to each well to induce iNOS expression (e.g., final concentration of 1 µg/mL LPS and 10 ng/mL IFN-γ). Do not add stimulants to negative control wells.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

-

Harvesting:

-

Supernatant: Carefully collect the cell culture supernatant from each well for NO analysis (Protocol 3). Store at -20°C if not used immediately.

-

Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the well using RIPA buffer. Scrape and collect the lysate for protein quantification and Western blot analysis (Protocol 4).

-

Protocol 3: Quantification of Nitric Oxide via Griess Assay

The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[12][13]

Materials:

-

Cell culture supernatant (from Protocol 2)

-

Sodium Nitrite (NaNO₂) standard (0-100 µM)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

Note: Mix equal volumes of Solution A and B immediately before use.[14]

-

-

96-well flat-bottom plate

Procedure:

-

Standard Curve: Prepare a serial dilution of the sodium nitrite standard in cell culture medium (the same type used for the experiment) to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

-

Plate Setup: Add 50 µL of each standard and 50 µL of each experimental supernatant sample to separate wells of a 96-well plate in triplicate.

-

Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to all wells.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/purple color will develop.[14]

-

Measurement: Read the absorbance at 540 nm using a microplate reader.[15]

-

Calculation: Subtract the absorbance of the 0 µM standard (blank) from all readings. Plot the standard curve and determine the nitrite concentration in the unknown samples by interpolating from the linear portion of the curve.

Protocol 4: Assessment of iNOS Protein Expression by Western Blot

It is important to confirm that SEIT inhibits NOS activity without altering the expression level of the iNOS protein itself. Western blotting is the standard method for this verification.[16][17]

Materials:

-

Cell lysate (from Protocol 2)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Primary antibodies: anti-iNOS (approx. 130 kDa)[18] and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-